3,4-Dichlorobenzotrichloride
Overview
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds like 3,4-Dichlorobenzotrichloride can involve halogenation reactions where chlorination specifically occurs on the benzene ring. Although direct synthesis procedures for 3,4-Dichlorobenzotrichloride are not detailed, analogous processes can be seen in studies such as the synthesis of related chlorinated benzonitriles and benzamides, which typically involve reactions of chlorobenzene derivatives under various conditions (Suzuki & Kimura, 1991).
Molecular Structure Analysis
Molecular structure analysis of chlorinated compounds similar to 3,4-Dichlorobenzotrichloride often utilizes techniques like X-ray diffraction and DFT calculations. For example, studies on dichlorobenzamide derivatives provide insights into the crystal structures and molecular geometries that could be related to 3,4-Dichlorobenzotrichloride (Zhang et al., 2020).
Chemical Reactions and Properties
Chlorinated aromatic compounds undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. These reactions are influenced by the presence of chlorine atoms on the aromatic ring, affecting the compound's reactivity and the types of reactions it can participate in. While specific reactions of 3,4-Dichlorobenzotrichloride are not detailed, similar compounds show reactivity patterns that include dechlorination and reactions with nucleophiles (Bosma et al., 1988).
Physical Properties Analysis
The physical properties of chlorinated aromatic compounds like 3,4-Dichlorobenzotrichloride, such as melting and boiling points, solubility, and density, are typically influenced by the degree and pattern of chlorination. These properties are crucial for understanding the compound's behavior in different environments and for its application in various chemical processes. However, specific physical properties of 3,4-Dichlorobenzotrichloride were not found in the available literature.
Chemical Properties Analysis
The chemical properties of 3,4-Dichlorobenzotrichloride would include its reactivity, stability, and interactions with other chemicals. These properties are determined by the electronic effects of the chlorine atoms and the aromatic system. Studies on similar chlorinated compounds can provide insights into potential chemical behaviors, such as susceptibility to hydrolysis, oxidation, and other chemical transformations (Meng, 2007).
Scientific Research Applications
Reductive dehalogenation by anaerobic microorganisms : Research has shown that anaerobic microorganisms in pond sediment can transform dichloroanilines, like 3,4-Dichlorobenzotrichloride, to monochloroanilines. This process is relevant for environmental remediation and understanding microbial degradation pathways (Struijś & Rogers, 1989).
Kinetic study with cyclopentadienyltungsten dihydride : A study investigated the reaction of cyclopentadienyltungsten dihydride with 3,4-dichlorobenzotrichloride, providing insights into the chemical kinetics and potential industrial applications of such reactions (Morrison, Landgrebe, & Kleinberg, 1975).
Photophysical properties of phlorin macrocycles : Research involving phlorin macrocycles, which include derivatives related to 3,4-Dichlorobenzotrichloride, delves into their electrochemical and photophysical properties. These findings have implications in fields like photochemistry and materials science (Pistner et al., 2013).
Photocatalytic mineralization in waste treatment : A study on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using Fe3+/H2O2/UV systems, which are related to the chemical structure of 3,4-Dichlorobenzotrichloride, shows potential applications in environmental waste treatment (Sun & Pignatello, 1993).
Biofilm reactor systems for chloroaromatic compound degradation : Studies on the degradation of chloroaromatic compounds like 3,4-Dichlorobenzotrichloride using different biofilm reactor systems offer insights into bioremediation techniques and environmental detoxification (Ascón & Lebeault, 1999).
Gamma radiolytic degradation : Research on the degradation of 3,4-dichloroaniline in aqueous solution using gamma-ray irradiation highlights advanced methods for water purification and environmental cleanup (Huang et al., 2016).
Algae-based biodegradation : A study on the capability of the green alga Chlorella pyrenoidosa in degrading and removing 3,4-dichloroaniline, a compound related to 3,4-Dichlorobenzotrichloride, from water demonstrates the potential of using microalgae for environmental decontamination (Wang, Poon, & Cai, 2012).
Dechlorination of dichlorophenols : Studies on the dechlorination of 2,4-dichlorophenol, a structurally similar compound, by various nanoparticles and bimetallic systems, indicate the potential for advanced material applications in environmental chemistry (Zhang et al., 2020).
Safety And Hazards
3,4-Dichlorobenzotrichloride may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,2-dichloro-4-(trichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLRBXENHNROH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID2025840 | |
Record name | 1,2-Dichloro-4-(trichloromethyl)benzene | |
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Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,alpha,alpha,alpha-pentachlorotoluene is a slightly opaque pale yellow liquid. (NTP, 1992) | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Boiling Point |
541.6 °F at 760 mmHg (NTP, 1992) | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Density |
1.591 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Vapor Pressure |
2 mmHg at 77 °F ; 7 mmHg at 122 °F; 12 mmHg at 158 °F (NTP, 1992) | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Product Name |
3,4-Dichlorobenzotrichloride | |
CAS RN |
13014-24-9 | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Record name | 1,2-Dichloro-4-(trichloromethyl)benzene | |
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Record name | 3,4-Dichlorophenyltrichloromethane | |
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Record name | 3,4-Dichlorobenzotrichloride | |
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Record name | Benzene, 1,2-dichloro-4-(trichloromethyl)- | |
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Record name | 1,2-Dichloro-4-(trichloromethyl)benzene | |
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Record name | 1,2-dichloro-4-(trichloromethyl)benzene | |
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Record name | 3,4-DICHLOROPHENYLTRICHLOROMETHANE | |
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Melting Point |
78.4 °F (NTP, 1992) | |
Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |
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Retrosynthesis Analysis
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